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2-(Oxiran-2-yl)pyrazine

Cat. No.: B13596386
M. Wt: 122.12 g/mol
InChI Key: IJYPQHDSMAMCRG-UHFFFAOYSA-N
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Description

2-(Oxiran-2-yl)pyrazine (CAS Number: 158397-58-1) is a high-purity chemical compound with a molecular formula of C6H6N2O and a molecular weight of 122.12 g/mol . This structure features a pyrazine ring, a privileged scaffold in medicinal chemistry, fused with an oxirane (epoxide) functional group, making it a valuable building block for researchers developing novel bioactive molecules . Pyrazine derivatives are extensively investigated for their wide range of pharmacological activities, including significant anticancer properties . Recent scientific studies highlight the potential of compounds based on the pyrazine core. For instance, a derivative demonstrated potent activity by inducing apoptosis in human chronic myeloid leukemia K562 cells, achieved through cell cycle arrest in the G0/G1 phase and the modulation of key apoptosis-related proteins like Bax, Bcl-2, and Survivin . Furthermore, other pyrazine-based compounds have been identified as inhibitors of crucial biological targets such as RhoA and Pim-2 kinase, which are implicated in cancer and other diseases . The epoxide ring in its structure is a highly versatile and reactive moiety, allowing researchers to readily synthesize more complex molecular architectures for structure-activity relationship (SAR) studies and drug discovery campaigns . This product is provided for research use only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O B13596386 2-(Oxiran-2-yl)pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

2-(oxiran-2-yl)pyrazine

InChI

InChI=1S/C6H6N2O/c1-2-8-5(3-7-1)6-4-9-6/h1-3,6H,4H2

InChI Key

IJYPQHDSMAMCRG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=NC=CN=C2

Origin of Product

United States

Synthetic Methodologies for 2 Oxiran 2 Yl Pyrazine and Its Precursors

Approaches to Pyrazine (B50134) Ring Functionalization

The introduction of substituents onto the pyrazine ring is essential for building the precursors to 2-(oxiran-2-yl)pyrazine. This can be achieved either by functionalizing a pre-existing pyrazine ring or by constructing the ring from acyclic precursors that already contain the desired substituent.

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials like halopyrazines. rsc.org For electron-deficient heterocycles such as pyrazine, these reactions can be challenging but offer streamlined synthetic routes.

One notable approach is the iron-catalyzed C-H functionalization with organoboron agents. mdpi.com This method has been successfully applied to couple arylboronic acids with pyrazines, demonstrating a practical way to form C-C bonds directly on the electron-poor ring. mdpi.com For instance, the coupling of 2,3-dimethylpyrazine (B1216465) with an arylboronic acid using an iron catalyst yielded the corresponding arylated pyrazine in 60% yield. mdpi.com Another strategy involves palladium-catalyzed C-H/C-H cross-coupling reactions. For example, the coupling between indole (B1671886) and a mono N-oxide of pyrazine, catalyzed by palladium(II) acetate (B1210297) and silver(I) acetate, produced the coupled product in a 45% yield. mdpi.com Such methods provide a direct route to functionalized pyrazines that can be further elaborated. rsc.orgmdpi.com

A mechanistically distinct approach involves the nucleophilic substitution of hydrogen (SNH). This process can be initiated by the Michael addition of a nucleophile (like morpholine) to an activated alkene, which then adds to the electron-deficient pyrazine ring, followed by elimination. researchgate.net This has been demonstrated in the arylalkenylation of furazano[3,4-b]pyrazines. researchgate.net

Table 1: Examples of Direct C-H Functionalization of Pyrazine Derivatives

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been widely applied to the derivatization of halopyrazines. rsc.org These methods offer a reliable way to form carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling , which pairs organoboron reagents with halides, is a versatile tool for this purpose. rsc.orgnih.gov For instance, 2-chloropyrazine (B57796) can be coupled with various arylboronic acids using palladium(II) ONO pincer complexes as catalysts, achieving good yields with low catalyst loading. bohrium.com This reaction is effective for substrates with both electron-donating and electron-withdrawing groups. bohrium.com

The Stille coupling utilizes organotin reagents and has been successfully used in pyrazine chemistry. rsc.orgacs.org A key step in the synthesis of a model compound of dragmacidin D involved the sequential use of Suzuki and Stille cross-coupling reactions to introduce two different indole units onto a pyrazine scaffold. acs.org

The Negishi cross-coupling , which employs organozinc reagents, is particularly effective for creating alkyl-pyrazine bonds. Nickel-catalyzed Negishi couplings of pyrazine triflate with alkylzinc halides have been used to synthesize 5-substituted 2,3-dimethylpyrazines in good yields (62-85%). thieme-connect.com This method notably avoids the isomerization of secondary alkyl groups, which can be a problem with other catalysts. thieme-connect.com

Other cross-coupling reactions applied to pyrazines include the Kumada-Corriu (organomagnesium reagents) and Heck (alkenes) reactions, further expanding the toolkit for accessing functionalized pyrazine precursors. mdpi.comrsc.org

Table 2: Cross-Coupling Reactions for Pyrazine Functionalization

The construction of the pyrazine ring via condensation reactions is a classical and still widely used approach. nbu.ac.in These methods typically involve the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound or its equivalent.

The Staedel–Rugheimer pyrazine synthesis (1876) involves the condensation of a 2-chloroacetophenone (B165298) with an α-amino ketone in the presence of ammonia (B1221849). nbu.ac.in A modification by Gutknecht (1879) utilizes the self-condensation of α-amino ketones, followed by dehydrogenation, to form the pyrazine ring. nbu.ac.in A more direct and common method is the condensation of a 1,2-diketone with a 1,2-diamine, such as ethylenediamine, which is a straightforward route to pyrazines. tandfonline.comajgreenchem.com

Modern variations have sought to improve yields and reaction conditions. For example, pyrazines can be synthesized from α-hydroxy ketones and 1,2-diamines using a manganese dioxide (MnO₂) catalyzed tandem oxidation process. ajgreenchem.com Another approach involves the dehydrogenative coupling of β-amino alcohols catalyzed by manganese or cobalt pincer complexes, which forms symmetrical 2,5-disubstituted pyrazines. nih.gov Pyrazines can also be formed from the condensation of diamines with epoxides, often using a copper-chromium catalyst. ajgreenchem.comnih.gov

Table 3: Key Condensation Reactions for Pyrazine Ring Synthesis

Stereoselective Epoxidation Techniques for the Oxirane Moiety

Once a precursor such as 2-vinylpyrazine (B179392) is obtained, the formation of the oxirane ring is accomplished via epoxidation. To produce an enantiomerically pure or enriched product, stereoselective methods are required. These fall into two main categories: catalytic asymmetric epoxidation, where a chiral catalyst controls the stereochemical outcome, and substrate-controlled diastereoselective epoxidation, where a chiral auxiliary or a directing group on the substrate dictates the face of the double bond that is oxidized.

Catalytic asymmetric epoxidation is a powerful method for converting prochiral alkenes into chiral epoxides. Several robust systems have been developed that could be applicable to the synthesis of this compound from 2-vinylpyrazine.

Chiral Ketone Catalysts: Fructose-derived chiral ketones, such as the Shi catalyst, are effective for the epoxidation of a wide variety of unfunctionalized alkenes, including trans- and trisubstituted olefins. orgsyn.org These catalysts use Oxone (potassium peroxymonosulfate) as the oxidant and can achieve high enantioselectivity for various substrates. orgsyn.org

Transition Metal-Based Catalysts:

Jacobsen-Katsuki Epoxidation: Chiral manganese-salen complexes are highly effective for the enantioselective epoxidation of nonfunctionalized cis- or cyclic alkenes. dicp.ac.cnmdpi.com

Sharpless Asymmetric Epoxidation: While classically used for allylic alcohols, the principles of using a chiral titanium-tartrate complex can be adapted. acs.org Related titanium peroxo complexes with different chiral ligands have also been explored as epoxidation catalysts. acs.org

Iminium Salt Organocatalysis: Chiral iminium salts, derived from binaphthyl or biphenyl (B1667301) scaffolds, can catalyze the asymmetric epoxidation of unfunctionalized alkenes to generate optically active epoxides. mdpi.com

These catalytic systems offer the potential to directly convert 2-vinylpyrazine into either the (R)- or (S)-enantiomer of this compound by selecting the appropriate catalyst enantiomer.

Table 4: Representative Catalytic Asymmetric Epoxidation Systems

In this strategy, the stereochemistry of the epoxidation is controlled by a chiral center already present in the substrate molecule. A common approach involves the use of allylic or homoallylic alcohols as directing groups.

The epoxidation of allylic alcohols with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or vanadium-based catalysts often proceeds with high diastereoselectivity. wikipedia.org The hydroxyl group directs the oxidant to the syn face of the alkene through hydrogen bonding or coordination to the metal catalyst. wikipedia.org For example, a synthetic route to this compound could proceed through an intermediate like 1-(pyrazin-2-yl)prop-2-en-1-ol. The epoxidation of this allylic alcohol would be directed by the hydroxyl group, leading to a specific diastereomer of the resulting epoxy alcohol, which could then be further manipulated.

A study on allylic diols derived from Baylis-Hillman adducts showed that epoxidation with m-CPBA resulted in high anti-diastereoselectivity, which was attributed to intramolecular hydrogen bonding directing the oxidant. organic-chemistry.org Similarly, the epoxidation of cyclic allylic amines can be directed by the nitrogen atom, particularly when protonated to form an ammonium (B1175870) salt, leading exclusively to syn-epoxides. beilstein-journals.org This demonstrates that functional groups proximal to the double bond can exert powerful stereodirecting effects, a principle that is fundamental to substrate-controlled synthesis. beilstein-journals.org

Table 5: Examples of Substrate-Controlled Diastereoselective Epoxidation

Convergent and Divergent Synthesis Strategies of this compound

Modern organic synthesis emphasizes efficiency, which can often be achieved through convergent or divergent strategies, moving away from lengthy, linear sequences.

Fragment 1 (Pyrazine Electrophile): A pyrazine ring bearing a leaving group, such as 2-chloropyrazine or 2-bromopyrazine.

Fragment 2 (Oxirane Nucleophile): A nucleophilic epoxide, such as an oxiranyl anion (e.g., lithiated oxirane).

The coupling of these two fragments would directly form the carbon-carbon bond between the pyrazine and oxirane rings. This strategy is advantageous for creating analogues by modifying either the pyrazine core or the epoxide fragment before the coupling step.

A divergent synthesis , in contrast, begins with a common core structure that is subsequently modified to create a library of related but distinct compounds. researchgate.net This approach is highly valuable for medicinal chemistry and materials science for exploring structure-activity relationships.

For this compound, a divergent synthesis could start from a versatile pyrazine intermediate, such as 2-acetylpyrazine or pyrazine-2-carboxaldehyde. This common precursor could undergo various transformations to yield a range of functionalized pyrazines.

Example of a Divergent Approach:

Starting Material: Pyrazine-2-carboxaldehyde.

Key Reaction (Wittig Reaction): Reaction with methyltriphenylphosphonium (B96628) bromide yields the key intermediate, 2-vinylpyrazine .

Divergent Pathways from 2-vinylpyrazine:

Path A (Epoxidation): Treatment with an epoxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or a greener alternative yields the target compound, This compound .

Path B (Hydroboration-Oxidation): Treatment with borane (B79455) followed by oxidation yields 2-(pyrazin-2-yl)ethanol.

Path C (Diels-Alder Reaction): The vinyl group can act as a dienophile in cycloaddition reactions to build more complex structures.

This divergent approach allows for the efficient production of this compound alongside other valuable pyrazine derivatives from a single, readily accessible intermediate.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a multi-step synthesis like that of this compound, green approaches can be applied to both the synthesis of the precursor (2-vinylpyrazine) and the final epoxidation step.

The synthesis of the pyrazine core itself can be made more sustainable. For instance, the use of deep eutectic solvents (DESs), which are biodegradable and have low volatility, has been reported for the synthesis of pyrazines from phenacyl azides. nih.gov

The key transformation to produce this compound from its alkene precursor, 2-vinylpyrazine, is epoxidation. Traditional epoxidation often relies on peroxyacids like mCPBA, which generate stoichiometric amounts of acidic waste. Green chemistry offers several more sustainable alternatives.

Hydrogen Peroxide (H₂O₂) as a Green Oxidant: Hydrogen peroxide is an ideal green oxidant as its only byproduct is water. Highly efficient epoxidation of various olefins has been achieved using H₂O₂ in the presence of a catalyst. nih.govacademicjournals.org This method avoids the formation of organic waste products.

Table 1: Catalytic Epoxidation of Olefins using Hydrogen Peroxide
Catalyst SystemOlefin TypeSelectivity to EpoxideH₂O₂ Utilization EfficiencyKey AdvantageReference
[γ-SiW₁₀O₃₄(H₂O)₂]⁴⁻Various (including propylene)≥99%≥99%High selectivity and catalyst can be recovered. nih.gov
Silver PolyoxometalatesCyclic and linear≥99%>90% conversionCatalyst is easily recovered by filtration and reusable. academicjournals.org

Electrochemical Epoxidation: A novel approach uses an electrochemical cell to perform epoxidation at room temperature and pressure. acs.org This method can use water as the source of oxygen for the epoxide, splitting it to transfer an oxygen atom to the olefin. A significant advantage is the co-production of pure hydrogen gas, a valuable chemical feedstock.

Biocatalytic Epoxidation: Enzymes offer a highly selective and environmentally benign route to epoxides under mild reaction conditions. numberanalytics.com Monooxygenase enzymes, in particular, can catalyze the epoxidation of styrenes and other vinylarenes with high enantioselectivity. mdpi.com This is particularly valuable for producing chiral this compound, an important feature for pharmaceutical applications. Furthermore, epoxide hydrolases can be used for the kinetic resolution of racemic epoxides or for enantioconvergent hydrolysis to produce chiral diols. nih.govcore.ac.uk

Table 2: Green Epoxidation Methods for Vinylarenes
MethodReagents/SystemConditionsKey AdvantagesReference
ElectrochemicalOlefin, water, manganese oxide catalystRoom temperature and pressureUses water as oxygen source; co-produces H₂; no CO₂ emissions. acs.org
Biocatalytic (Monooxygenase)Enzyme (e.g., Styrene Monooxygenase), NADH mimicMild aqueous conditionsHigh stereo- and enantioselectivity; avoids toxic reagents. mdpi.com
Biomimetic (Porphyrin)Iron Porphyrin Catalyst, H₂O₂, EthanolRoom temperatureUses green oxidant and solvent; unusual direct epoxidation of aromatic rings. nih.gov

By integrating these green strategies, the synthesis of this compound can be performed with significantly reduced environmental impact, aligning with the modern demands for sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 2 Oxiran 2 Yl Pyrazine

Ring-Opening Reactions of the Oxirane Moiety

The oxirane (epoxide) ring is characterized by significant ring strain, making it susceptible to ring-opening reactions by a variety of reagents. This reactivity is the primary pathway for the functionalization of 2-(Oxiran-2-yl)pyrazine at the side chain.

Nucleophilic Ring Opening by Various Reagents

The epoxide ring of this compound readily undergoes nucleophilic attack. While specific studies on this exact molecule are limited, extensive research on the closely analogous 2-(oxiran-2-yl)pyridine (B1244524) provides a strong model for its reactivity. In these systems, nucleophiles such as chiral primary amines can open the epoxide ring to form β-amino alcohols. researchgate.net The reaction proceeds via a backside attack, typical of an S(_N)2 mechanism, leading to an inversion of stereochemistry at the attacked carbon center.

Common nucleophiles that react with epoxides include:

Amines (to form amino alcohols)

Thiols (to form thioalcohols)

Alkoxides (to form ether alcohols)

Azides (to form azido (B1232118) alcohols)

Hydrides (to form alcohols)

Electrophilic Activation and Ring Opening Pathways

Under acidic conditions, the ring-opening process is significantly accelerated. The reaction is initiated by the protonation of the epoxide's oxygen atom by a Brønsted or Lewis acid. masterorganicchemistry.comkhanacademy.org This protonation makes the oxirane a much better leaving group, rendering the ring's carbon atoms more electrophilic and susceptible to attack by even weak nucleophiles, such as water or alcohols. masterorganicchemistry.comkhanacademy.org The resulting intermediate has significant carbocation-like character, which influences the regioselectivity of the nucleophilic attack. khanacademy.orgd-nb.info

Regioselectivity and Stereoselectivity in Oxirane Ring Opening

The ring-opening of the unsymmetrical epoxide in this compound can yield two different regioisomers. The outcome is dependent on the reaction conditions.

Under basic or neutral conditions (S(_N)2-type): Nucleophilic attack occurs preferentially at the less sterically hindered carbon atom (the terminal CH(_2) group, or β-position). d-nb.infoyoutube.com This pathway is governed by sterics, as the nucleophile has easier access to this position. d-nb.info Studies on the analogous 2-(oxiran-2-yl)pyridine show that reactions with amines lead regioselectively to the corresponding β-amino alcohols, consistent with attack at the less substituted carbon. researchgate.net

Under acidic conditions (S(_N)1-like): The nucleophile preferentially attacks the more substituted carbon atom (the CH group adjacent to the pyrazine (B50134) ring, or α-position). d-nb.inforesearchgate.net This preference is due to electronic effects; the protonated intermediate is stabilized by a partial positive charge on the more substituted carbon, which is better able to accommodate it. masterorganicchemistry.comd-nb.info

The stereoselectivity of the reaction is typically high, with the S(_N)2-type attack proceeding with inversion of configuration at the electrophilic carbon center.

Catalytic Systems for Oxirane Ring Opening

Various catalytic systems can be employed to facilitate the ring-opening of epoxides. Lewis acids are particularly effective. For instance, scandium(III) triflate (Sc(OTf)(_3)) has been successfully used to catalyze the ring-opening of 2-(oxiran-2-yl)pyridine with chiral amines, affording good yields of the corresponding amino alcohol products. researchgate.net Other metal-based catalysts, including those with copper, have also been utilized in ring-opening reactions of related heterocyclic epoxides. mdpi.comsciforum.net These catalysts function by coordinating to the epoxide oxygen, thereby activating the ring towards nucleophilic attack, similar to the role of a proton in acid catalysis. magtech.com.cn

Reactions Involving the Pyrazine Heterocycle

The pyrazine ring is an electron-deficient aromatic system, a consequence of the two electron-withdrawing nitrogen atoms. slideshare.netum.edu.my This electronic characteristic makes it generally resistant to electrophilic attack but more susceptible to nucleophilic substitution, particularly if a good leaving group is present. thieme-connect.de

Electrophilic Aromatic Substitution on the Pyrazine Ring

Direct electrophilic aromatic substitution on the pyrazine ring is significantly more difficult than on benzene (B151609) or even pyridine. thieme-connect.deresearchgate.net The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles. thieme-connect.delibretexts.org Furthermore, under the acidic conditions often required for these reactions (e.g., nitration or sulfonation), the nitrogen atoms become protonated, leading to further deactivation of the ring. thieme-connect.de

Therefore, reactions like direct nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are generally not feasible on an unsubstituted pyrazine ring. thieme-connect.de If substitution were to occur, it would be directed by the stability of the cationic intermediate (sigma complex). Analysis of related heterocyclic systems suggests that the position of attack is determined by the resonance structures that best stabilize this intermediate. stackexchange.com However, for this compound, electrophilic attack on the nitrogen lone pairs to form a quaternary pyrazinium salt is a more likely outcome than substitution on a ring carbon. taylorfrancis.com

Nucleophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present on the ring. scribd.com While specific studies on this compound are not extensively documented, the principles of SNAr on substituted pyrazines can be applied. For a nucleophilic attack to occur on the pyrazine ring of this compound, a derivative with a suitable leaving group, such as a halogen at positions 3, 5, or 6, would be required.

The oxiran-2-yl group is generally considered to be an electron-withdrawing group due to the electronegativity of the oxygen atom, which would further activate the pyrazine ring towards nucleophilic attack. The reaction would proceed via a Meisenheimer-like intermediate, where the aromaticity of the pyrazine ring is temporarily disrupted by the addition of the nucleophile. Subsequent elimination of the leaving group restores the aromaticity. masterorganicchemistry.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halopyrazines

Halopyrazine ReactantNucleophileProductReference
2-Chloropyrazine (B57796)Sodium methoxide2-Methoxypyrazine scribd.com
2-ChloropyrazineAmmonia (B1221849)2-Aminopyrazine (B29847) scribd.com
2,3-DichloropyrazineSodium ethoxide2-Chloro-3-ethoxypyrazineGeneral SNAr

It is important to note that under strongly basic conditions, the oxirane ring itself could be attacked by the nucleophile, leading to a mixture of products. The regioselectivity of the nucleophilic attack would depend on the reaction conditions and the nature of the nucleophile.

Dearomatization Reactions of the Pyrazine Moiety

Dearomatization reactions transform flat aromatic compounds into three-dimensional cyclic structures, a valuable strategy in organic synthesis. The pyrazine ring, with an aromatic stabilization energy of approximately 32.0 kcal/mol, presents a challenge for dearomatization. nih.gov However, several methods have been developed to achieve this transformation, often involving activation of the pyrazine ring. nih.govrsc.orgnih.govauburn.edu

One common approach is the reaction with organometallic reagents in the presence of an activating agent, such as a chloroformate. nih.gov This leads to the formation of a dihydropyrazine (B8608421) derivative. Another method involves the transition-metal-free diboration, silaboration, or hydroboration of pyrazines. rsc.org Furthermore, iridium-catalyzed intramolecular asymmetric allylic amination has been shown to effect the dearomatization of pyrazines. nih.gov

For this compound, the electron-withdrawing nature of the oxirane substituent would likely facilitate dearomatization by making the pyrazine ring more susceptible to nucleophilic attack, which is often the initial step in these reactions. However, the reactivity of the epoxide ring under the conditions required for dearomatization would need to be considered to avoid undesired side reactions.

Palladium-Catalyzed Transformations on Pyrazine Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrazine scaffolds. nih.govnih.govnih.gov Common reactions include the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions typically involve the oxidative addition of a halopyrazine to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent (for C-C couplings) or coordination of an amine (for C-N couplings), and subsequent reductive elimination to yield the product and regenerate the catalyst. mdpi.com

While there is no specific literature on palladium-catalyzed reactions of this compound, it is conceivable that a halogenated derivative of this compound could participate in such transformations. For instance, a 2-chloro- or 2-bromo-6-(oxiran-2-yl)pyrazine could potentially undergo Suzuki coupling with an arylboronic acid to introduce an aryl group at the 2-position.

Table 2: Examples of Palladium-Catalyzed Reactions on Pyrazine Derivatives

Pyrazine SubstrateCoupling PartnerCatalyst/LigandProductReference
2-ChloropyrazinePhenylboronic acidPd(PPh3)42-Phenylpyrazine mdpi.com
2-BromopyrazineTerminal alkynePdCl2(PPh3)2/CuI2-Alkynylpyrazine mdpi.com
2-ChloropyrazineAnilinePd2(dba)3/BINAP2-(Phenylamino)pyrazineGeneral Buchwald-Hartwig

The presence of the oxirane ring could potentially influence the catalytic cycle, either through coordination to the palladium center or by undergoing side reactions under the reaction conditions. Careful optimization of the reaction parameters would be necessary to achieve the desired transformation selectively.

Intermolecular and Intramolecular Reactivity Between Oxirane and Pyrazine

The juxtaposition of the oxirane and pyrazine rings in this compound opens up possibilities for unique reactivity arising from the interaction between these two functional groups.

Proximity Effects on Reactivity

Proximity effects refer to the influence of one functional group on the reactivity of another due to their close spatial arrangement. In this compound, the pyrazine nitrogen atoms could act as intramolecular nucleophiles, potentially leading to the opening of the adjacent epoxide ring. This would be an example of a complex-induced proximity effect, where the initial coordination of a reagent or catalyst could bring the two moieties into a reactive conformation. benthamopenarchives.com

For instance, under acidic conditions, protonation of a pyrazine nitrogen could be followed by an intramolecular attack of the other nitrogen atom on the activated epoxide, leading to a cyclized product. Alternatively, a Lewis acid could coordinate to both a pyrazine nitrogen and the oxirane oxygen, facilitating an intramolecular rearrangement. The likelihood of such intramolecular reactions would depend on the conformational flexibility of the molecule and the stability of the resulting cyclic or rearranged products.

Cycloaddition Reactions Involving Both Moieties

Cycloaddition reactions are powerful methods for the construction of cyclic systems. The pyrazine ring, particularly when activated with electron-withdrawing groups, can participate as a diene in inverse-electron-demand Diels-Alder reactions. mdpi.com It is plausible that under certain conditions, the oxirane ring or a derivative could act as the dienophile in an intramolecular [4+2] cycloaddition with the pyrazine ring, leading to complex polycyclic structures.

Conversely, the oxirane ring can be converted into a 1,3-dipole under thermal or photochemical conditions, which could then undergo a [3+2] cycloaddition with a dipolarophile. While the pyrazine ring itself is not a typical dipolarophile, it is conceivable that a reaction could be designed where an external reagent reacts with the oxirane to generate a transient dipole that is trapped intramolecularly by the pyrazine ring or a substituent on it.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions of this compound is crucial for predicting its reactivity and for the rational design of synthetic routes.

The mechanism of nucleophilic aromatic substitution on a hypothetical halo-2-(oxiran-2-yl)pyrazine would follow the generally accepted SNAr pathway. masterorganicchemistry.comyoutube.comnih.gov This involves the initial, rate-determining addition of a nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrazine ring and potentially influenced by the oxirane substituent. The second step is the rapid expulsion of the leaving group to restore the aromaticity of the pyrazine ring.

The dearomatization of the pyrazine ring can proceed through various mechanisms depending on the reagents used. For instance, in the copper-catalyzed alkynylation/dearomatization, the reaction is believed to proceed through the formation of an iminium intermediate after the initial nucleophilic attack on the activated pyrazine. nih.gov Mechanistic studies on the transition-metal-free diboration suggest a concerted or stepwise process involving the direct addition of the boron reagent across the pyrazine ring. globethesis.com

The mechanism of palladium-catalyzed cross-coupling reactions on a hypothetical halo-2-(oxiran-2-yl)pyrazine would involve a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgbaranlab.org The oxidative addition of the halopyrazine to the Pd(0) complex is often the rate-determining step. The electronic properties of the oxirane substituent would influence the rate of this step. Transmetalation involves the transfer of the organic group from the organometallic reagent to the palladium center. Finally, reductive elimination from the Pd(II) intermediate forms the C-C or C-heteroatom bond and regenerates the Pd(0) catalyst.

Transition State Analysis in Reaction Pathways

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Analysis of this state is crucial for understanding reaction rates and mechanisms. For a molecule like this compound, the most probable reactions involve the nucleophilic ring-opening of the epoxide. The nature of the transition state would be highly dependent on the reaction conditions (acidic, basic, or neutral) and the nucleophile involved.

In a base-catalyzed or nucleophilic ring-opening , the reaction would likely proceed through an SN2 mechanism. The transition state would involve the simultaneous attack of the nucleophile on one of the epoxide carbons and the breaking of the carbon-oxygen bond. The pyrazine ring, being electron-withdrawing, would influence the electron distribution in the epoxide ring, potentially making the adjacent carbon more susceptible to nucleophilic attack. Computational studies on analogous aryl epoxides could provide insights into the geometry and energy of such transition states. A hypothetical transition state for a nucleophilic attack is depicted below:

FeatureDescription
Mechanism SN2
Key Interactions Nucleophile-carbon bond formation, Carbon-oxygen bond breaking
Influence of Pyrazine Electron-withdrawing nature may stabilize the transition state
Stereochemistry Inversion of configuration at the attacked carbon center

This table represents a generalized model and is not based on specific data for this compound.

In an acid-catalyzed ring-opening , the epoxide oxygen would first be protonated, forming a more reactive intermediate. The subsequent nucleophilic attack would have a transition state with significant SN1 character. The positive charge would be better stabilized on the carbon atom that can better accommodate it. The pyrazine ring's electronic effects would play a critical role here. The transition state would be characterized by a more elongated carbon-oxygen bond and a developing positive charge on the carbon atom.

FeatureDescription
Mechanism SN1-like
Key Features Protonated epoxide, elongated C-O bond, partial positive charge on carbon
Influence of Pyrazine Potential for resonance stabilization of a carbocation-like transition state
Regioselectivity Nucleophilic attack at the more substituted or electronically stabilized carbon

This table represents a generalized model and is not based on specific data for this compound.

Role of Intermediates in Reaction Mechanisms

Intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. In the reactions of this compound, the nature of the intermediates would again depend on the reaction conditions.

Under acidic conditions , the key intermediate would be the protonated epoxide (oxiranium ion) . This three-membered ring with a positively charged oxygen is highly strained and electrophilic, making it susceptible to attack by even weak nucleophiles. The structure of this intermediate is crucial in determining the regioselectivity of the ring-opening reaction.

In certain cases, particularly if the pyrazine ring can effectively stabilize a positive charge through resonance, a carbocation intermediate might be formed after the opening of the protonated epoxide ring. This would lead to a classic SN1 pathway. However, a fully formed carbocation is less common for simple epoxides, and a concerted or near-concerted attack on the protonated epoxide is often favored.

Under basic or neutral conditions with a strong nucleophile, the reaction is generally considered to be a direct SN2 attack, and thus, distinct intermediates may not be formed. The reaction would proceed through the transition state directly to the product. However, in some complex multi-step reactions involving this compound, other transient intermediates could potentially be involved, but without specific research, their nature remains speculative.

Derivatization and Functionalization of 2 Oxiran 2 Yl Pyrazine

Synthesis of Pyrazine-Substituted Oxirane Derivatives

The synthesis of derivatives of 2-(oxiran-2-yl)pyrazine can be approached by modifying either the pyrazine (B50134) or the oxirane ring, or both. Standard methods for pyrazine derivatization can be applied, although the reactivity of the oxirane ring must be considered. For instance, introducing substituents onto the pyrazine ring can be achieved through reactions common for heteroaromatic compounds, while the oxirane can be derivatized through ring-opening reactions that introduce a variety of functional groups.

One general strategy for creating substituted pyrazines involves the dehydrogenative coupling of 2-amino alcohols, which can yield symmetrically functionalized 2,5-substituted pyrazine derivatives. nih.gov Another powerful method involves the reaction of epoxides with 1,2-amino alcohols to form amino diols. nih.gov These intermediates can then undergo oxidation (e.g., under Swern conditions) to produce amino diketones, which are not isolated but cyclize in the presence of an amine source like hydroxylamine (B1172632) to form substituted pyrazines. nih.gov This latter approach is particularly relevant as it directly uses an epoxide, similar to the oxirane in the target compound, as a key reactant.

A specific example of a pyrazine-substituted oxirane derivative is 2-(2-tert-butyloxiran-2-yl)pyrazine, which features a bulky tert-butyl group on the oxirane ring. nih.gov The synthesis of such compounds highlights the possibility of creating sterically hindered and structurally complex oxirane derivatives attached to the pyrazine core. The table below summarizes potential synthetic strategies for creating these derivatives.

Table 1: Synthetic Strategies for Pyrazine-Substituted Oxirane Derivatives

Strategy Precursors Key Reactions Resulting Derivative Type
Epoxide Ring Opening & Recyclization This compound, Nucleophile (e.g., R-MgBr) Grignard reaction, Oxidation, Cyclization Alkyl/Aryl-substituted pyrazine oxirane
Pyrazine Core Functionalization Halogenated this compound, Organometallic reagent Suzuki or Stille cross-coupling Aryl/heteroaryl-substituted pyrazine oxirane
De-novo Pyrazine Synthesis Substituted epoxide, 1,2-diaminoalkane Condensation, Oxidation Substituted pyrazine with an oxirane moiety

This table presents generalized synthetic approaches based on established pyrazine synthesis methodologies. nih.gov

Incorporation of this compound into Polymeric Architectures

The oxirane moiety of this compound is a prime functional group for polymerization reactions. The high ring strain of the three-membered epoxide ring (approximately 116 kJ/mol) provides a strong thermodynamic driving force for ring-opening polymerization (ROP). mdpi.com This allows for the incorporation of the pyrazine unit as a pendant group along a polyether backbone, imparting specific electronic, chemical, and physical properties to the resulting polymer.

Ring-opening polymerization (ROP) is a primary method for converting cyclic monomers like oxiranes into linear polymers. mdpi.comfiveable.me The polymerization can proceed through anionic, cationic, or coordination mechanisms, depending on the initiator and reaction conditions used. fiveable.me For oxiranes (epoxides), both cationic and anionic ROP are common. mdpi.com

In the context of this compound, the oxirane ring can be opened by an initiator to create a propagating chain end. For example, in an anionic ROP, a nucleophile attacks one of the carbon atoms of the oxirane ring, leading to a polymeric chain with repeating ether units and pendant pyrazine groups. Cationic ROP (CROP) of oxiranes is also a well-established industrial process, often used to create polyethers like polytetrahydrofuran and copolymers of oxirane. mdpi.comnih.gov A patent has explicitly mentioned the ring-opening polymerization of a related compound, 2-[2-(oxiran-2-yl)ethoxy]pyrazine, highlighting the feasibility of this approach to create pyrazine-functionalized polyethers. google.com

The living/controlled nature of some ROP methods, particularly anionic ROP and certain CROP systems, allows for the synthesis of polymers with predictable molecular weights, low dispersity (Đ), and well-defined architectures such as block copolymers. fiveable.mersc.org

Copolymerization offers a versatile strategy to tailor the properties of the final polymeric material. This compound can be copolymerized with other oxirane monomers or different classes of cyclic monomers to create random, alternating, block, or gradient copolymers. nih.govuni-osnabrueck.de

A notable strategy is the quasi-alternating copolymerization of two different oxirane monomers, which has been demonstrated for propylene (B89431) oxide (PO) and allyl glycidyl (B131873) ether (AGE) using a benign potassium acetate-based catalyst. nih.gov This method could be adapted to copolymerize this compound with a simple oxirane like ethylene (B1197577) oxide or propylene oxide. Such a process would allow for precise control over the incorporation of the functional pyrazine units along the polymer chain, influencing properties like solubility, thermal stability, and coordination ability.

Donor-acceptor (D-A) conjugated copolymers incorporating pyrazine-containing units have also been synthesized via methods like Stille coupling polymerization. mdpi.com While this example does not directly involve ROP of an oxirane, it demonstrates that pyrazine units are valuable components in functional polymers. A strategy combining ROP with other polymerization techniques could be used to create complex architectures, such as graft copolymers where pyrazine-functionalized polyether chains are attached to a different polymer backbone. uni-osnabrueck.de

Table 2: Potential Polymerization Strategies Involving this compound

Polymerization Type Comonomer(s) Potential Initiator/Catalyst Resulting Polymer Architecture
Anionic Homopolymerization None Alkoxides, Organolithiums Linear polyether with pendant pyrazine groups
Cationic Homopolymerization None Protic acids, Lewis acids Linear polyether with pendant pyrazine groups
Anionic Copolymerization Propylene Oxide, Ethylene Oxide Potassium alkoxide Random or block copolyether

This table outlines plausible polymerization strategies based on general principles of oxirane polymerization. mdpi.comfiveable.menih.gov

Preparation of Fused Heterocyclic Systems from this compound Precursors

The this compound molecule serves as a valuable starting material for the synthesis of more complex, fused heterocyclic systems. By performing chemical transformations on both the oxirane ring and the pyrazine nucleus, it is possible to construct bicyclic and polycyclic scaffolds of significant interest in medicinal chemistry and materials science.

The pyrrolo[1,2-a]pyrazine (B1600676) core is a nitrogen-containing heterocyclic system found in various biologically active compounds. researchgate.netresearchgate.net Synthesizing this scaffold from this compound would involve using the oxirane ring to build the fused five-membered pyrrole (B145914) ring.

A plausible synthetic route could begin with the nucleophilic ring-opening of the epoxide by an appropriate nitrogen nucleophile, for example, the anion of a protected aminoacetonitrile (B1212223) or aminoacetate. This would install a side chain on the pyrazine ring containing the necessary atoms for the subsequent cyclization. The resulting intermediate, an alcohol, would then need to be oxidized to a ketone. Intramolecular condensation between the newly formed ketone and the active methylene (B1212753) group on the side chain, followed by dehydration, would yield the fused pyrrolopyrazine ring system. Various synthetic methods for pyrrolopyrazines have been reported, often involving cyclization or cross-coupling reactions, which could be adapted for intermediates derived from this compound. researchgate.netresearchgate.net

Pteridines are fused heterocyclic compounds composed of pyrazine and pyrimidine (B1678525) rings (pyrazino[2,3-d]pyrimidine). researchgate.netijrpr.comnih.gov They are crucial in many biological processes, and synthetic derivatives are important in medicine. nih.govijfmr.com The standard synthesis of the pteridine (B1203161) core involves the condensation of a 2,3-diaminopyrazine (B78566) derivative with a 1,2-dicarbonyl compound. researchgate.netresearchgate.net

To prepare a pteridine from this compound, a multi-step synthesis would be required to introduce the necessary amino groups onto the pyrazine ring and to provide the carbonyl component. A potential pathway could involve:

Transformation of the pyrazine ring into a 2,3-diaminopyrazine. This is a challenging step that might require a de-novo synthesis of the pyrazine ring already bearing the oxirane and the required protected amino groups.

Ring-opening of the oxirane to form a diol.

Oxidation of the resulting diol to a 1,2-dicarbonyl compound (an α-ketoaldehyde).

Intramolecular condensation of the 1,2-dicarbonyl moiety with the 2,3-diaminopyrazine unit to form the fused pteridine ring system.

This approach leverages the oxirane as a masked precursor for the 1,2-dicarbonyl component required for the final ring closure.

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
2-(2-tert-butyloxiran-2-yl)pyrazine
2-[2-(Oxiran-2-yl)ethoxy]pyrazine
Propylene oxide
Allyl glycidyl ether
Ethylene oxide
Pyrrolo[1,2-a]pyrazine
Pteridine
Pyrazino[2,3-d]pyrimidine
2,3-Diaminopyrazine
Potassium acetate (B1210297)

Imidazo[1,2-a]pyrazine (B1224502) Formations

The imidazo[1,2-a]pyrazine ring system is a significant heterocyclic scaffold in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, antiviral, and anticancer properties. massey.ac.nz The formation of this fused bicyclic system is most commonly achieved through the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound, a reaction known as the Tschitschibabin synthesis. researchgate.net Variations of this method, including one-pot syntheses and the use of different catalysts, have been developed to improve efficiency and yield. tci-thaijo.orgsci-hub.semdpi.com

While this compound is not a direct precursor for the classical imidazo[1,2-a]pyrazine synthesis, its chemical structure allows for its conversion into suitable intermediates. The strained oxirane ring is a versatile functional group that can be transformed into the necessary functionalities for cyclization. A potential synthetic pathway would involve a two-step transformation:

Oxirane Ring Opening: The epoxide ring of this compound can be opened to generate a key intermediate. For instance, reaction with an appropriate nitrogen nucleophile, such as ammonia (B1221849) or a protected amine, would yield a 1-amino-2-hydroxyethylpyrazine derivative. Alternatively, the epoxide can be converted to the corresponding α-haloketone under specific reaction conditions.

Cyclization: The resulting intermediate, containing the necessary pyrazine-amine and carbonyl (or equivalent) functionalities, can then undergo intramolecular cyclization to form the imidazo[1,2-a]pyrazine core. For example, an α-aminoketone intermediate derived from this compound could undergo self-condensation to form the fused imidazole (B134444) ring.

The most established route, however, remains the intermolecular condensation. In this approach, a 2-aminopyrazine is reacted with a separate α-haloketone. The reaction proceeds via initial N-alkylation of the ring amino group, followed by an intramolecular condensation and dehydration to yield the aromatic imidazo[1,2-a]pyrazine system. sci-hub.se

Table 1: Example of a Classical Synthesis of a 2-Substituted Imidazo[1,2-a]pyridine (Analogous to Pyrazine Synthesis)

Reactant 1Reactant 2ConditionsProductYieldReference
2-AminopyridineAcetophenone, [Bmim]Br₃Na₂CO₃, Solvent-free, Room Temperature2-Phenylimidazo[1,2-a]pyridine82% mdpi.com
2-Aminopyridine4-Fluoroacetophenone, [Bmim]Br₃Na₂CO₃, Solvent-free, Room Temperature2-(4-Fluorophenyl)imidazo[1,2-a]pyridine85% mdpi.com
2-Aminopyridine4-Chloroacetophenone, [Bmim]Br₃Na₂CO₃, Solvent-free, Room Temperature2-(4-Chlorophenyl)imidazo[1,2-a]pyridine86% mdpi.com

Design and Synthesis of Advanced Pyrazine Scaffolds for Chemical Probes

The pyrazine core is a privileged scaffold in medicinal chemistry and chemical biology, serving as the foundation for the design of advanced molecules, including chemical probes. tandfonline.comnih.gov Chemical probes are essential tools for studying biological systems, enabling the identification and characterization of protein targets and the elucidation of cellular pathways. rsc.orgkuleuven.be The design of such probes often involves a recognition element, a reactive group (for covalent probes), and a reporter tag (e.g., a fluorophore or alkyne handle for click chemistry). lstmed.ac.uk

This compound is a particularly valuable building block for the synthesis of such advanced scaffolds. The pyrazine ring itself can serve as the core recognition element, capable of participating in various non-covalent interactions with biological targets. mdpi.com The key feature, however, is the oxirane (epoxide) moiety. This electrophilic group can function in two critical ways:

A Handle for Functionalization: The epoxide ring readily undergoes ring-opening reactions with a wide array of nucleophiles. This reactivity allows for the straightforward introduction of linkers, reporter tags (like alkynes or azides for bioorthogonal ligation), or other pharmacophores to build complex, multi-functional probes. For example, reaction with an amine-containing fluorescent dye or a piperazine-alkyne linker can be used to install the necessary components for target identification and visualization. massey.ac.nzlstmed.ac.uk

A Covalent Warhead: The strained epoxide ring can act as a reactive group to form a stable covalent bond with nucleophilic residues (such as cysteine, serine, or lysine) on a target protein. This is the principle behind activity-based probes (ABPs) and covalent inhibitors, which can achieve high potency and selectivity by permanently labeling a target enzyme or receptor. The synthesis of such probes often involves the strategic placement of the epoxide for optimal interaction within a protein's active site. lstmed.ac.uk

Research in this area focuses on leveraging the pyrazine scaffold for target recognition and the epoxide for derivatization or covalent modification. By designing and synthesizing libraries of pyrazine-based compounds derived from this compound, researchers can develop potent and selective chemical probes to investigate complex biological processes and accelerate drug discovery. nih.govnih.gov

Table 2: Examples of Advanced Pyrazine Scaffolds and Their Applications

Scaffold TypeSynthetic ApproachIntended Application/TargetReference
Pyrazine-based SHP2 InhibitorsStructure-based design, optimization of known inhibitor by introducing a prolylpiperazine linker.Anticancer agents targeting the SHP2 protein tyrosine phosphatase. nih.gov
N-(2-(pyrazin-2-yl-oxy)ethyl)benzamidesCondensation and palladium-catalyzed amination reactions on a chloropyrazine intermediate.Antimicrobial and anticancer (A549 lung cancer cell line) agents. nih.gov
Pyrazine-based DNA BindersSynthesis of chlorohydrazinopyrazine.Probes for studying DNA interactions and potential antimicrobial applications. mdpi.com
Pyrazine-based LigandsFunctionalization at the 2,5-positions with azide, alkyne, and aldehyde groups.Formation of metal-organic supramolecular complexes for materials science. massey.ac.nz

Spectroscopic and Structural Elucidation Methodologies in Research on 2 Oxiran 2 Yl Pyrazine

Advanced NMR Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds like 2-(Oxiran-2-yl)pyrazine.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of this compound. While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar pyrazine (B50134) derivatives. imist.marsc.org

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the pyrazine ring and the oxirane ring. The pyrazine protons typically appear in the aromatic region (δ 8.0-9.0 ppm), with their specific shifts and coupling constants dictated by the position of the oxirane substituent. imist.machemicalbook.com The protons of the oxirane ring are expected in the upfield region (δ 2.5-4.5 ppm).

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrazine ring are expected to resonate in the downfield region (δ 140-160 ppm), while the carbons of the oxirane ring would appear at higher field strengths (δ 40-60 ppm). ias.ac.inchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrazine-H8.0 - 9.0-
Oxirane-CH3.5 - 4.545 - 55
Oxirane-CH₂2.5 - 3.540 - 50
Pyrazine-C-140 - 160

Note: These are predicted values based on known shifts for pyrazine and epoxide-containing compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. imist.marsc.org The electron ionization (EI) mass spectrum of pyrazine itself shows a prominent molecular ion peak. nist.gov For this compound, the molecular ion peak would confirm the compound's elemental composition (C₆H₆N₂O).

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Cleavage of the oxirane ring and fragmentation of the pyrazine ring would lead to characteristic fragment ions. whitman.eduscienceready.com.au Analysis of these fragments helps to confirm the presence of both the pyrazine and oxirane functional groups within the molecule.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment
122[M]⁺ (Molecular Ion)
94[M - CO]⁺
81[Pyrazine-CH₂]⁺
54[C₃H₂N]⁺

Note: These are predicted fragmentation patterns.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reactivity Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. The IR spectrum of pyrazine derivatives shows characteristic absorption bands for C-H, C=N, and C=C stretching and bending vibrations. semanticscholar.orgjconsortium.comnist.gov The presence of the oxirane ring would introduce additional characteristic bands, particularly for the C-O stretching and ring-breathing modes. hilarispublisher.com

Raman spectroscopy provides complementary information to IR spectroscopy. For pyrazine derivatives, Raman spectra can be particularly useful for observing symmetric vibrations that are weak or absent in the IR spectrum. nih.govnih.govrug.nlbohrium.com

Table 3: Key Expected Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
Pyrazine C-H stretch3000 - 31003000 - 3100
Pyrazine C=N, C=C stretch1400 - 16001400 - 1600
Oxirane C-H stretch2950 - 30502950 - 3050
Oxirane C-O stretch1250, 800 - 9501250, 800 - 950

Note: These are general ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide accurate bond lengths, bond angles, and intermolecular interactions. For related pyrazine derivatives, X-ray crystallography has been used to elucidate the planarity of the pyrazine ring and the orientation of substituents. nih.govnih.gov Such an analysis for this compound would reveal the exact conformation of the oxirane ring relative to the pyrazine ring.

UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. Pyrazine and its derivatives typically exhibit π → π* and n → π* transitions. researchgate.netmontana.edunist.gov The substitution of the pyrazine ring with an oxirane group can influence the energy of these transitions, leading to shifts in the absorption maxima.

Fluorescence spectroscopy can be used to study the emissive properties of the molecule upon excitation. Many pyrazine derivatives are known to fluoresce, and the characteristics of this fluorescence, such as the emission wavelength and quantum yield, are sensitive to the molecular structure and environment. semanticscholar.org These photophysical properties are crucial for applications in materials science and as fluorescent probes.

Theoretical and Computational Investigations of 2 Oxiran 2 Yl Pyrazine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to predicting the molecular properties of 2-(oxiran-2-yl)pyrazine. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of the molecule. For pyrazine (B50134) and its derivatives, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for calculating electronic, structural, and spectroscopic properties. ijournalse.orgmdpi.com

The electronic structure of this compound is primarily defined by the aromatic pyrazine ring, which is perturbed by the electron-withdrawing oxiranyl substituent. The pyrazine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms. mdpi.com Its molecular orbitals include σ and π systems, as well as non-bonding (n) orbitals localized on the nitrogen atoms. montana.edumontana.edu

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. In pyrazine, the highest energy occupied orbitals are the non-bonding orbitals of the nitrogen lone pairs and the π orbitals of the aromatic system. researchgate.net The introduction of the oxirane ring is expected to influence the energy and distribution of these frontier molecular orbitals.

Computational studies on related pyrazine derivatives allow for the prediction of key electronic properties. mdpi.commdpi.com Analysis of the HOMO and LUMO provides insights into the molecule's susceptibility to nucleophilic or electrophilic attack. The LUMO is typically distributed over the electron-deficient pyrazine ring, making it the primary site for nucleophilic attack. The HOMO may have significant contributions from the nitrogen lone pairs and the oxygen of the oxirane ring, indicating these as potential sites for electrophilic attack or coordination.

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 to -7.5 eVIndicates ionization potential and electron-donating ability.
LUMO Energy ~ -1.0 to -2.0 eVIndicates electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap ~ 4.5 to 5.5 eVRelates to chemical reactivity and electronic transition energy. A smaller gap suggests higher reactivity. mdpi.com
Dipole Moment ~ 1.5 to 2.5 DQuantifies the polarity of the molecule, influencing solubility and intermolecular interactions.

Quantum chemical calculations are invaluable for mapping the potential energy surfaces of chemical reactions involving this compound. A key reaction of interest is the nucleophilic ring-opening of the strained oxirane ring, which is a common transformation for epoxides.

Geometry Optimization: Finding the lowest energy structures of the reactants, the transition state, and the products.

Frequency Calculation: Confirming that the reactants and products are true minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). The imaginary frequency corresponds to the vibrational mode of the bond being broken and formed during the reaction.

Energy Calculation: Determining the relative energies to construct a reaction profile diagram, which visually represents the energy changes along the reaction coordinate.

These calculations can elucidate the regioselectivity of the ring-opening reaction (i.e., which carbon of the oxirane is preferentially attacked) by comparing the activation energies for the different pathways.

DFT calculations can predict various spectroscopic properties, which can then be used to validate and interpret experimental data. For this compound, this includes:

Vibrational Spectra (IR): The calculation of vibrational frequencies helps in the assignment of experimental IR and Raman spectra. Calculated frequencies for C-H, C=N, C-O-C, and other characteristic vibrations can be compared with experimental spectra to confirm the molecular structure. mdpi.commdpi.com

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be computed. These predicted values, when compared with experimental NMR data, serve as a powerful tool for structural elucidation and conformational analysis. bendola.com

Electronic Absorption Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, such as the n→π* and π→π* transitions characteristic of the pyrazine ring. mdpi.com This allows for the assignment of absorption bands observed in UV-Vis spectroscopy. montana.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide crucial insights into its conformational landscape and how it interacts with other molecules, such as solvents or biological macromolecules.

A key focus of MD simulations would be the conformational flexibility arising from the rotation around the C-C single bond connecting the pyrazine and oxirane rings. The simulation would track the dihedral angle between the two rings over time, revealing the most stable conformations and the energy barriers to rotation. psu.edu

Furthermore, MD simulations can model intermolecular interactions. By simulating this compound in a solvent box (e.g., water), one can study hydrogen bonding patterns and solvation effects. The simulations can reveal how solvent molecules arrange around the pyrazine nitrogens and the oxirane oxygen, which influences the compound's solubility and reactivity. psu.edu

Mechanistic Insights from Computational Modeling

Computational modeling provides a framework for integrating results from quantum chemistry and molecular dynamics to build a comprehensive understanding of reaction mechanisms. For this compound, this involves elucidating the step-by-step pathway of its chemical transformations.

For instance, in the acid-catalyzed hydrolysis of the epoxide ring, computational modeling can:

Identify the most likely site of initial protonation (the oxirane oxygen or a pyrazine nitrogen).

Model the subsequent nucleophilic attack by water.

Characterize the transition states for each step to determine the rate-limiting step.

Explore the stereochemical outcome of the reaction.

By visualizing the molecular orbitals and electron density changes along the reaction path, these models offer a detailed picture of bond formation and cleavage. researchgate.net

Prediction of Reactivity and Selectivity in Novel Transformations

A significant application of computational modeling is the prediction of reactivity in new, unexplored chemical reactions. By calculating various reactivity descriptors derived from DFT, the chemical behavior of this compound can be anticipated.

Table 2: DFT-Derived Reactivity Descriptors and Their Implications (Note: These descriptors are commonly calculated from HOMO and LUMO energies to predict reactivity.)

DescriptorDefinitionPredicted Role for this compound
Ionization Potential (I) I ≈ -E(HOMO)Energy required to remove an electron; relates to its ability to act as a Lewis base.
Electron Affinity (A) A ≈ -E(LUMO)Energy released when an electron is added; relates to its ability to act as a Lewis acid.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. mdpi.com
Electrophilicity Index (ω) ω = (I + A)² / (8 * η)Quantifies the ability of a molecule to accept electrons; predicts its behavior as an electrophile.

These descriptors can be used to predict how this compound might behave in various reaction types, such as cycloadditions, or with different reagents. For example, mapping the molecular electrostatic potential (MESP) onto the electron density surface can visually identify the electron-rich (negative potential, e.g., N and O atoms) and electron-poor (positive potential) regions of the molecule, guiding predictions about where electrophiles and nucleophiles will preferentially interact. mdpi.com This predictive power accelerates the discovery of novel transformations and the rational design of new synthetic routes. nih.gov

Advanced Research Applications of 2 Oxiran 2 Yl Pyrazine in Chemical Sciences

Role in Organic Synthesis as a Building Block

2-(Oxiran-2-yl)pyrazine serves as a versatile building block in organic synthesis, providing access to a variety of more complex molecular architectures, particularly those with pharmaceutical or biological relevance. researchgate.net The pyrazine (B50134) moiety is a key component in numerous bioactive compounds, and the adjacent chiral center introduced by the oxirane ring offers a strategic point for stereocontrolled synthesis. rsc.org

The primary utility of this compound as a synthetic precursor stems from the reactivity of the epoxide ring. Nucleophilic ring-opening reactions of the oxirane provide a straightforward route to 1,2-disubstituted ethanes with a pyrazinyl group at one carbon and a nucleophile-derived functional group at the adjacent carbon. This strategy is particularly valuable for the synthesis of chiral β-amino alcohols, which are important structural motifs in many pharmaceuticals. mdpi.comnih.gov The asymmetric synthesis of these compounds can be achieved through the use of chiral this compound or by employing catalytic asymmetric ring-opening methods.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of this compound

NucleophileReagent ExampleProduct TypePotential Application
AmineAmmonia (B1221849), Benzylamineβ-Amino alcoholPharmaceutical intermediate
AzideSodium Azideβ-Azido alcoholPrecursor for vicinal diamines
ThiolThiophenolβ-Thio alcoholSynthesis of sulfur-containing heterocycles
CyanidePotassium Cyanideβ-Hydroxy nitrilePrecursor for carboxylic acids and amides

The pyrazine ring in this compound can also be functionalized, further expanding its utility as a building block. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or alkyl substituents onto the pyrazine core, leading to a diverse array of substituted pyrazinyl alcohols after epoxide ring-opening. researchgate.net

Catalysis and Ligand Design

The structural features of this compound make it an attractive precursor for the design of novel chiral ligands for asymmetric catalysis. nih.gov The pyrazine nitrogen atoms can act as coordination sites for metal centers, while the oxirane ring provides a handle for introducing additional coordinating groups or for tethering the ligand to a support.

A key strategy in ligand design involves the regioselective and stereospecific ring-opening of the epoxide with a nucleophile containing a second donor atom, such as a phosphine or another nitrogen-containing heterocycle. This approach can lead to the formation of bidentate P,N or N,N ligands, which are highly effective in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and allylic alkylations. nih.gov The inherent chirality of the resulting ligand, derived from the stereocenter of the opened epoxide, can induce high levels of enantioselectivity in the catalyzed reaction.

For example, reaction of this compound with a diphenylphosphine nucleophile can yield a pyrazinyl-substituted phosphino-alcohol, a classic P,N-ligand framework. researchgate.net The steric and electronic properties of such ligands can be fine-tuned by modifying the substituents on the pyrazine ring or the phosphorus atom, allowing for the optimization of catalytic activity and selectivity for a specific transformation.

Furthermore, the pyrazine moiety itself can participate in catalytic processes. Pyrazine-functionalized ruthenium(II) complexes, for instance, have been investigated as visible-light-activated photobases, where the pyrazine nitrogens' basicity is enhanced upon photoexcitation. nih.gov This opens up possibilities for using this compound-derived catalysts in photo-redox and other light-mediated reactions.

Supramolecular Chemistry and Self-Assembly

In the realm of supramolecular chemistry, this compound offers intriguing possibilities for the construction of well-defined, self-assembled architectures. The pyrazine ring, with its two nitrogen atoms, is an excellent hydrogen bond acceptor and can also coordinate to metal ions, driving the formation of extended structures such as coordination polymers and hydrogen-bonded networks. nih.govnih.govmdpi.com

The presence of the oxirane ring adds another dimension to the self-assembly process. The oxygen atom of the epoxide can also act as a hydrogen bond acceptor, while the C-H bonds of the oxirane can participate in weaker C-H···N or C-H···O interactions. These multiple interaction sites allow for the formation of complex and robust supramolecular assemblies.

Crystal engineering studies with pyrazine carboxamide derivatives have demonstrated the formation of predictable supramolecular synthons through hydrogen bonding and halogen bonding. researchgate.netnih.gov Similarly, this compound can be envisioned to form specific packing arrangements in the solid state, guided by intermolecular interactions involving both the pyrazine and oxirane moieties.

Moreover, the ring-opening of the epoxide can be utilized to introduce functional groups that further direct the self-assembly process. For example, conversion of the oxirane to a diol or an amino alcohol would introduce strong hydrogen bond donors, leading to the formation of highly ordered supramolecular polymers or discrete nanoscale structures. rsc.org

Development of Novel Reaction Methodologies Involving Oxirane-Pyrazine Systems

The juxtaposition of the pyrazine and oxirane functionalities in this compound provides a platform for the development of novel reaction methodologies that exploit the interplay between these two reactive groups. Research in this area focuses on discovering new transformations that are unique to this specific structural arrangement.

One area of interest is the development of catalytic asymmetric ring-opening (CARO) reactions of this compound. While CARO of various epoxides is a well-established field, the presence of the pyrazine ring could influence the regioselectivity and stereoselectivity of the reaction. The pyrazine nitrogens could coordinate to the catalyst, directing its approach to the epoxide and potentially leading to novel reactivity or enhanced selectivity compared to simple alkyl or aryl epoxides.

Furthermore, tandem reactions involving both the pyrazine and oxirane rings are an exciting avenue of exploration. For instance, a reaction could be initiated by a nucleophilic attack on the epoxide, followed by an intramolecular cyclization or rearrangement involving the pyrazine ring. Such cascade reactions would allow for the rapid construction of complex heterocyclic scaffolds from a relatively simple starting material.

The development of new synthetic methods utilizing pyrazine derivatives is an active area of research. researchgate.netsemanticscholar.org Methodologies that leverage the unique electronic properties of the pyrazine ring to activate the adjacent epoxide towards ring-opening or to stabilize reactive intermediates would be of significant value to the synthetic community. For example, the electron-withdrawing nature of the pyrazine ring could influence the regioselectivity of epoxide opening under certain conditions.

Future Research Directions and Challenges in 2 Oxiran 2 Yl Pyrazine Chemistry

Development of Highly Stereoselective Transformations

A significant challenge and a major area of future research will be the development of highly stereoselective synthetic methods for 2-(oxiran-2-yl)pyrazine and its downstream applications. The chirality of the oxirane ring is a critical determinant of the biological activity of its derivatives. Consequently, controlling the stereochemistry during the synthesis of the epoxide and in subsequent ring-opening reactions is of paramount importance.

Future efforts will likely focus on:

Asymmetric Epoxidation: The development of novel catalytic systems for the enantioselective epoxidation of the vinylpyrazine precursor to afford enantiopure (R)- or (S)-2-(oxiran-2-yl)pyrazine will be a key area of investigation. This could involve the use of chiral catalysts, including metal complexes with chiral ligands and organocatalysts.

Stereospecific Ring-Opening Reactions: Research into stereospecific and stereoselective ring-opening reactions of racemic or enantiopure this compound will be crucial. mdpi.com This includes the use of chiral nucleophiles, catalysts, and reaction conditions that can control the regioselectivity and stereoselectivity of the ring-opening process, leading to a diverse array of chiral pyrazine (B50134) derivatives.

Kinetic Resolution: The development of efficient kinetic resolution protocols for racemic this compound, using enzymatic or chiral catalytic methods, will provide another avenue to access enantiomerically enriched building blocks.

Exploration of Novel Reactivity Patterns

The inherent reactivity of the epoxide ring, coupled with the electronic properties of the pyrazine nucleus, suggests that this compound can participate in a wide range of chemical transformations beyond simple nucleophilic ring-opening. Future research will likely delve into uncovering and harnessing these novel reactivity patterns.

Areas of exploration may include:

Intramolecular Cyclizations: Designing and executing novel intramolecular cyclization reactions, where the pyrazine ring or a substituent acts as an internal nucleophile, could lead to the synthesis of complex, fused heterocyclic systems with interesting biological properties.

Rearrangement Reactions: Investigating acid- or metal-catalyzed rearrangement reactions of the oxirane ring could provide access to unique pyrazine-containing scaffolds that are not readily accessible through other synthetic routes.

Domino and Cascade Reactions: The development of one-pot domino or cascade reaction sequences initiated by the ring-opening of this compound would offer an efficient and atom-economical approach to the synthesis of complex molecules.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methodologies for this compound and its derivatives to continuous flow and automated synthesis platforms presents a significant opportunity for improving efficiency, safety, and scalability. mdpi.comresearchgate.net Flow chemistry offers enhanced control over reaction parameters, such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. mdpi.comresearchgate.net

Future research in this area will focus on:

Development of Flow-Based Syntheses: Designing and optimizing continuous flow processes for the synthesis of this compound and its subsequent transformations. rsc.org This could involve the use of packed-bed reactors with immobilized catalysts or reagents.

Automated Library Synthesis: Integrating flow chemistry with automated synthesis platforms to enable the rapid generation of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science.

In-line Analysis and Optimization: Incorporating in-line analytical techniques, such as spectroscopy and chromatography, into flow systems to allow for real-time monitoring and optimization of reaction conditions.

Advanced Computational Methodologies for Predictive Chemistry

The application of advanced computational methodologies will be instrumental in accelerating the discovery and development of new reactions and molecules based on the this compound scaffold. semanticscholar.org Density functional theory (DFT) and other computational tools can provide valuable insights into reaction mechanisms, predict reactivity and selectivity, and guide the rational design of new experiments.

Future computational studies will likely focus on:

Mechanistic Investigations: Elucidating the detailed mechanisms of key transformations involving this compound, including stereoselective reactions and novel reactivity patterns.

Predictive Modeling: Developing predictive models for the reactivity, regioselectivity, and stereoselectivity of reactions involving this scaffold. This will enable the in silico screening of potential substrates, reagents, and catalysts.

Virtual Screening: Employing computational docking and other virtual screening techniques to identify potential biological targets for new this compound derivatives and to guide the design of next-generation bioactive molecules. nih.gov

Design of Next-Generation Pyrazine-Oxirane Hybrids for Chemical Exploration

The this compound core is an excellent starting point for the design and synthesis of novel hybrid molecules with unique properties and applications. nih.govmdpi.com By strategically combining the pyrazine-oxirane scaffold with other pharmacophores or functional moieties, it is possible to create next-generation compounds for chemical exploration.

Future directions in this area include:

Bioactive Hybrids: Designing and synthesizing hybrid molecules that incorporate the this compound unit and a known bioactive fragment to create new drug candidates with improved efficacy, selectivity, or pharmacokinetic properties. nih.govmdpi.com

Functional Materials: Exploring the use of this compound as a building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), and other functional materials with tailored electronic, optical, or catalytic properties. pipzine-chem.com

Chemical Probes: Developing this compound-based chemical probes for studying biological processes. These probes could be designed to react selectively with specific biomolecules, allowing for their visualization and functional characterization.

Q & A

Basic: What synthetic methodologies are effective for producing 2-(Oxiran-2-yl)pyrazine, and how can reaction parameters be optimized?

Answer:
Synthesis typically involves multi-step organic reactions. For example, coupling an epoxide (oxirane) moiety to a pyrazine ring may require nucleophilic substitution or cyclization. Key parameters include:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but must avoid decomposition .
  • Catalysts : Tungsten-based catalysts (e.g., [HW₂O₇]⁻ clusters) enhance cyclization efficiency in heterocyclic systems .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in substitution reactions .
    Methodological optimization involves iterative adjustment of these parameters using design-of-experiments (DoE) frameworks.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Resolves substituent positions on the pyrazine ring and epoxide group. Coupling constants in ¹H NMR indicate stereochemistry of the oxirane .
  • FT-IR : Identifies functional groups (e.g., C-O stretch of epoxide at ~1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Provides absolute configuration for crystalline derivatives .

Advanced: How do computational models (e.g., DFT, MD) elucidate the electronic and dynamic behavior of this compound?

Answer:

  • DFT studies : Calculate HOMO/LUMO energies to predict reactivity, such as nucleophilic attack on the strained epoxide ring .
  • Molecular dynamics (MD) : Simulate vibrational modes and nonadiabatic transitions between electronic states (e.g., S₁/S₂ coupling in pyrazine derivatives) .
  • Docking simulations : Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity .

Advanced: How can conflicting biological activity data for this compound derivatives be reconciled?

Answer:
Contradictions often arise from:

  • Varied assay conditions (e.g., pH, cell lines). Standardize protocols using OECD guidelines.
  • Impurity profiles : HPLC-MS purity checks (>95%) ensure reproducible bioactivity .
  • Metabolic stability : Evaluate hepatic microsome stability to identify active vs. inactive metabolites .

Advanced: What mechanistic insights explain the regioselectivity of epoxide ring-opening reactions in this compound?

Answer:

  • Nucleophilic attack : Steric and electronic factors dictate whether attack occurs at the less hindered epoxide carbon.
  • Acid catalysis : Protonation of the epoxide oxygen enhances electrophilicity, favoring SN2 mechanisms .
  • Solvent effects : Polar solvents stabilize transition states, altering selectivity .

Advanced: How do tungsten-based catalysts enhance the synthesis of pyrazine derivatives like this compound?

Answer:
Tungsten clusters (e.g., [W₄O₁₃]²⁻) catalyze glucose fragmentation and cyclization into pyrazine rings via:

  • Lewis acid activation : Stabilizing intermediates during ring formation.
  • Redox mediation : Facilitating dehydrogenation steps in heterocycle synthesis .

Basic: What experimental designs assess the stability of this compound under varying conditions?

Answer:

  • Thermal stability : TGA/DSC analysis under nitrogen/air (25–300°C) .
  • pH stability : Incubate in buffered solutions (pH 2–12) and monitor degradation via HPLC .
  • Light sensitivity : Conduct accelerated photostability studies per ICH Q1B guidelines.

Advanced: How can SAR studies optimize the pharmacological profile of this compound derivatives?

Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl) to enhance electrophilicity at the epoxide .
  • Bioisosteric replacement : Replace pyrazine with triazine to improve solubility while retaining activity .
  • In vitro ADMET profiling : Prioritize derivatives with balanced absorption and low cytotoxicity .

Basic: What side reactions occur during this compound functionalization, and how are they suppressed?

Answer:

  • Epoxide polymerization : Minimize by using anhydrous conditions and radical inhibitors (e.g., BHT) .
  • Ring-opening hydrolysis : Control water content (<0.1%) in reactions .
  • Protective groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .

Advanced: Which chromatographic techniques resolve this compound isomers in complex mixtures?

Answer:

  • HPLC-MS with chiral columns : Separates enantiomers using cellulose-based stationary phases .
  • GC×GC-TOFMS : Resolves volatile derivatives with high peak capacity .
  • Ion-mobility spectrometry : Distinguishes isomers based on collision cross-section differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.